BAY-1436032 is a small molecule inhibitor developed by Bayer Pharma AG. [, ] It specifically targets mutant forms of the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly those with the R132X mutation. [] These mutations are frequently observed in various cancers, including glioma, chondrosarcoma, intrahepatic cholangiocarcinoma (ICC), and acute myeloid leukemia (AML). []
Related Compounds
R-2-hydroxyglutarate (R-2HG)
Compound Description: R-2-hydroxyglutarate (R-2HG) is an oncometabolite produced by mutant isocitrate dehydrogenase 1 (mIDH1) from α-ketoglutarate (αKG). R-2HG is known to induce histone and DNA hypermethylation by inhibiting epigenetic regulators, ultimately leading to a block in cell differentiation and promoting tumorigenesis [, ].
Relevance: R-2HG is the primary metabolite produced by the target compound BAY-1436032's target, mIDH1. BAY-1436032 inhibits the production of R-2HG by mIDH1 [, , , ].
α-ketoglutarate (αKG)
Compound Description: α-ketoglutarate (αKG) is a metabolite in the tricarboxylic acid (TCA) cycle and is the substrate for both wild-type IDH1 and mutant IDH1. In the case of wild-type IDH1, αKG is converted to isocitrate [].
Relevance: α-ketoglutarate is the substrate for both the wild-type and mutant forms of IDH1, the latter of which is the target of BAY-1436032. Hyperpolarized ¹³C magnetic resonance spectroscopy studies have demonstrated that BAY-1436032 treatment leads to a decrease in R-2HG production from αKG and an increase in glutamate production from αKG [].
Glutamate
Compound Description: Glutamate is an amino acid and neurotransmitter that plays a vital role in cellular metabolism. In the context of IDH1 mutant gliomas, an increase in glutamate levels has been observed in response to treatment with mutant IDH1 inhibitors, including BAY-1436032 [, , , ]. This increase in glutamate is thought to be a consequence of the reduced conversion of αKG to 2-HG, allowing for the normal metabolic pathway leading to glutamate production to proceed uninhibited [].
Relevance: Glutamate serves as a marker of target engagement and therapeutic response to BAY-1436032 treatment. Increases in glutamate levels, as detected by ¹H MRS, have been observed both in vitro and in vivo following BAY-1436032 administration, indicating the drug's inhibitory effect on mIDH1 [, , , ].
Phosphocholine (PCh)
Compound Description: Phosphocholine (PCh) is a precursor molecule involved in the biosynthesis of phosphatidylcholine, a major phospholipid component of cell membranes. Elevated levels of PCh are often observed in cancer cells, reflecting increased cell membrane synthesis and turnover associated with rapid proliferation [, ].
Relevance: Increased levels of phosphocholine have been observed in response to BAY-1436032 treatment in mutant IDH1 glioma models. This observation suggests that BAY-1436032 may influence cellular processes related to membrane biosynthesis and turnover, potentially contributing to its therapeutic effects [, ].
N-acetylaspartate (NAA)
Compound Description: N-acetylaspartate (NAA) is an amino acid derivative found predominantly in the nervous system. It is considered a marker of neuronal health and integrity, with decreased levels often observed in various neurological disorders [].
Relevance: Transient increases in N-acetylaspartate (NAA) levels have been observed in response to BAY-1436032 treatment in preclinical models of IDH1 mutant glioma []. This finding suggests a potential neuroprotective effect of BAY-1436032, which could be relevant for its clinical application in glioma patients.
Azacitidine
Compound Description: Azacitidine is a hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia (AML) [, ]. It acts by incorporating into DNA and inhibiting DNA methyltransferase, leading to decreased DNA methylation and promoting tumor suppressor gene expression [, ].
Relevance: Studies have shown synergistic anti-leukemic activity when BAY-1436032 is combined with azacitidine in preclinical models of IDH1-mutated AML [, ]. This synergistic effect is attributed to the combined inhibition of cell cycle progression through dysregulation of EGR, GFI1, and NFkB signaling pathways [].
Molidustat
Compound Description: Molidustat is a prolyl-hydroxylase (PHD) inhibitor that stabilizes hypoxia-inducible factor (HIF) []. It has shown promising results in treating anemia associated with chronic kidney disease [].
Relevance: Preclinical studies have explored the combination of BAY-1436032 and molidustat for the treatment of IDH1-mutated AML. While both agents showed some individual activity, their combination resulted in significantly delayed leukemia engraftment and prolonged survival in a mouse model, suggesting a potential synergistic effect [].
JQ1
Compound Description: JQ1 is a bromodomain and extra-terminal motif (BET) inhibitor that disrupts the interaction between BET proteins and acetylated histones, impacting gene expression and cellular processes involved in cancer development [].
Relevance: In the context of IDH1-mutated AML, JQ1 has been investigated in combination with BAY-1436032. While JQ1 monotherapy displayed some anti-leukemic activity, its combination with BAY-1436032 did not significantly improve outcomes compared to BAY-1436032 alone in a preclinical study [].
Source and Classification
BAY-1436032 was developed as part of a broader effort to target metabolic pathways altered by IDH mutations. It is classified under the category of targeted cancer therapies and has been evaluated in clinical trials for its safety and efficacy in patients with solid tumors harboring IDH1 mutations.
Synthesis Analysis
Methods and Technical Details
The synthesis of BAY-1436032 involves several key steps that focus on optimizing the compound's potency and metabolic stability. The synthetic route typically includes:
Initial Compound Design: Starting from known IDH1 inhibitors, modifications are made to enhance binding affinity and reduce metabolic degradation.
Chemical Reactions: Various chemical reactions such as alkylation, acylation, and cyclization are employed to construct the core structure of BAY-1436032.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.
The synthesis process has been optimized for yield and scalability to support clinical development.
Molecular Structure Analysis
Structure and Data
BAY-1436032 has a complex molecular structure that allows it to selectively inhibit mutant IDH1 enzymes. The molecular formula and structure are critical for understanding its interaction with the target enzyme.
Molecular Formula: C14H15N3O3
Molecular Weight: Approximately 273.29 g/mol
Structural Features: The compound features an imidazole ring and various substituents that enhance its binding affinity to the active site of mutant IDH1 enzymes.
The structural data indicate that BAY-1436032 effectively occupies the active site of the enzyme, preventing substrate conversion and subsequent R-2HG production.
Chemical Reactions Analysis
Reactions and Technical Details
BAY-1436032 primarily acts through competitive inhibition of mutant IDH1 enzymes. The key reactions include:
Inhibition of R-2HG Production: By binding to the active site of mutant IDH1, BAY-1436032 prevents the conversion of isocitrate to alpha-ketoglutarate, thereby reducing levels of R-2HG.
Impact on Tumor Metabolism: The reduction in R-2HG levels leads to alterations in cellular metabolism, including changes in DNA methylation patterns and histone modifications, which can promote differentiation in leukemia cells.
These reactions underscore the therapeutic potential of BAY-1436032 in reversing metabolic dysregulation associated with IDH mutations.
Mechanism of Action
Process and Data
The mechanism by which BAY-1436032 exerts its effects involves several steps:
Binding to Mutant Enzyme: Upon administration, BAY-1436032 selectively binds to the mutant form of IDH1.
Inhibition of Oncometabolite Production: This binding inhibits the enzyme's activity, leading to decreased production of R-2HG.
Restoration of Normal Cellular Functions: The reduction in R-2HG levels facilitates myeloid differentiation in AML cells and reduces leukemic stem cell populations.
Clinical data demonstrate that treatment with BAY-1436032 results in significant decreases in plasma R-2HG levels, correlating with improved clinical outcomes in patients with IDH1-mutant tumors.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
BAY-1436032 exhibits several important physical and chemical properties:
Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
Stability: Chemically stable under physiological conditions but may undergo metabolic transformation.
pKa Value: The pKa values indicate its ionization state under physiological pH, affecting its pharmacokinetics.
These properties are crucial for determining the drug's formulation and administration routes.
Applications
Scientific Uses
BAY-1436032 has significant applications in cancer research and therapy:
Targeted Therapy for AML: It is being investigated as a treatment option for patients with acute myeloid leukemia harboring IDH1 mutations.
Research Tool: In vitro studies utilize BAY-1436032 to explore metabolic pathways altered by IDH mutations, providing insights into cancer biology.
Combination Therapies: Preliminary studies suggest that BAY-1436032 may enhance the efficacy of other treatments when used in combination with agents like azacitidine.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZT (threo), also known as Zidovudine (ZDV), is an antiretroviral medication used to prevent and treat HIV/AIDS. AZT inhibits the enzyme Reverse Transcriptase that HIV uses to make DNA. This effectively decreases viral replication.
Aztreonam Lysine is a formulation of the synthetic monobactam antibiotic, aztreonam and lysine used in an inhaled form for the treatment of chronic airway infections by Pseudomonas aeruginosa in patients with cystic fibrosis.
A monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms. Aztreonam is a parenterally administered, synthetic monobactam antibiotic that is specifically active against aerobic gram-negative bacilli is resistant to many beta-lactamases. Aztreonam therapy is often accompanied by mild, asymptomatic elevations in serum aminotransferase levels, but it has not been reported to cause clinically apparent liver injury. Aztreonam is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum with bactericidal activity. Aztreonam preferentially binds to and inactivates penicillin-binding protein-3 (PBP-3), which is involved in bacterial cell wall synthesis, thereby inhibiting bacterial cell wall integrity and leading to cell lysis and death. This agent differs from other beta-lactam antibiotics because it is resistant to beta-lactamase hydrolysis, and it is usually used to treat infections caused by gram-negative aerobic microorganisms.
Azumamide E is a carboxylic acid containing natural histone deacetylase (HDAC) inhibitor. It is a cyclotetrapeptide isolated from the sponge Mycale izuensis.
Azvudine is under investigation in clinical trial NCT04668235 (Study on Safety and Clinical Efficacy of AZVUDINE in COVID-19 Patients (Sars-cov-2 Infected)).